Researchers requiring a soluble antifungal precursor often face limitations with insoluble Zinc Pyrithione. SMolecule supplies Pyrithione (CAS 1121-31-9) as the metal-free parent molecule, soluble in organic solvents (2.5 g/L H₂O, freely soluble in DCM, ethers).
Procure with confidence for reproducible research and formulation.
Pyrithione, also known as 2-mercaptopyridine N-oxide, is an organosulfur compound that exists in tautomeric equilibrium with its thione form, 1-hydroxy-2(1H)-pyridinethione. It is the parent compound to metallic salts like Zinc Pyrithione (ZPT) and Sodium Pyrithione, which are widely used for their fungistatic and bacteriostatic properties. While its salts are common in formulated products like anti-dandruff shampoos and antifouling paints, the uncomplexed Pyrithione molecule serves as a critical chemical precursor and offers distinct solubility characteristics essential for specific formulation and synthesis pathways where metallic ions would interfere. Its slight solubility in water (2.5 g/L) but higher solubility in many organic solvents makes it a distinct procurement choice compared to its largely insoluble salt derivatives.
Select the free acid for precursor or analytical needs; formulated products require the specific metal pyrithione salt.
Substituting Pyrithione with its common salt, Zinc Pyrithione (ZPT), is frequently unviable due to profound differences in physical properties that directly impact processability and formulation. Pyrithione is soluble in many organic solvents, whereas ZPT is characterized by its very low solubility in water (8 ppm at neutral pH) and requires dispersion as solid microparticles in most formulations. This insolubility is advantageous for retention in rinse-off products but makes ZPT unsuitable for applications requiring a true solution, such as clear coatings or homogeneous reaction mixtures. Furthermore, the presence of zinc in ZPT can lead to undesirable chemical incompatibilities, such as reacting with metal carboxylate curing agents in paints or forming colored complexes with iron ion contaminants, a problem not inherent to the metal-free Pyrithione molecule. Therefore, selecting Pyrithione is a deliberate choice for systems demanding organic solubility and avoiding the reactivity and dispersion challenges associated with its metallic salts.
Pyrithione exhibits good solubility in a range of organic solvents, including chloroform, dichloromethane, and dimethylformamide (DMF). In stark contrast, its most common substitute, Zinc Pyrithione (ZPT), is defined by its extremely low water solubility of approximately 8 ppm (0.008 g/L) at neutral pH. While data for ZPT in organic solvents is limited, it is known to be supplied as a dispersion and its function relies on its particulate nature, underscoring its general insolubility. For example, ZPT's solubility is only around 30 mg/mL in DMSO, a highly polar aprotic solvent.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in many organic solvents (e.g., DCM, DMF) |
| Comparator Or Baseline | Zinc Pyrithione: ~8 ppm in water; requires dispersion in most systems. |
| Quantified Difference | Qualitatively different; Pyrithione is soluble for true solutions while ZPT is a dispersion of solid particles. |
| Conditions | Standard laboratory conditions; comparison between water and various organic solvents. |
This solubility difference is a primary procurement driver for developing non-aqueous, clear formulations or for use in organic synthesis where a dissolved reactant is required.
Pyrithione (2-Mercaptopyridine N-oxide) is the direct precursor for creating a variety of biologically active metal complexes beyond just zinc. For instance, it readily reacts with palladium chloride to form complexes and is used to ligate other metals. This reactivity is fundamental for research and development in medicinal chemistry where different metal centers are explored to modulate antimicrobial or cytotoxic activity. Using a pre-formed salt like ZPT would preclude this synthetic flexibility, as the zinc would need to be removed or displaced, adding complex and inefficient steps to a synthesis workflow.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Directly ligates with various metals (e.g., palladium) to form novel complexes. |
| Comparator Or Baseline | Zinc Pyrithione: A pre-formed, stable coordination complex. Not a direct starting material for other metal pyrithione complexes. |
| Quantified Difference | Pyrithione offers direct, single-step access to a wide range of metal-pyrithione complexes; ZPT does not. |
| Conditions | Standard organic and inorganic synthesis conditions. |
For researchers developing novel metallodrugs or catalysts, procuring the metal-free ligand Pyrithione is essential for synthetic control and versatility.
While direct MIC data for Pyrithione itself is less common than for its salts, the pyrithione moiety is the active component. Studies comparing ZPT to the benchmark antifungal ketoconazole demonstrate its high potency. One study found that a 1% Zinc Pyrithione shampoo was comparable in efficacy to a 2% ketoconazole shampoo for treating scalp seborrheic dermatitis, with the ZPT formulation showing a more rapid response for mild erythema and higher user satisfaction. Another in vitro study assessing activity against *Pityrosporum ovale* required concentrations of 0.001 to 1 µg/mL for ketoconazole to inhibit growth, while higher concentrations were needed for Zinc Pyrithione, establishing ketoconazole as more potent in that specific assay. However, the comparable clinical outcomes suggest the pyrithione class is a highly effective alternative to azole-based antifungals.
| Evidence Dimension | Antifungal Efficacy (Clinical) |
| Target Compound Data | 1% Zinc Pyrithione shampoo showed comparable efficacy to 2% Ketoconazole shampoo. |
| Comparator Or Baseline | Ketoconazole, a widely used clinical and research benchmark antifungal agent. |
| Quantified Difference | Clinically comparable outcomes despite some in vitro studies showing higher potency for ketoconazole. |
| Conditions | Clinical trial for seborrheic dermatitis; in vitro broth inhibition assay against *P. ovale*. |
This demonstrates that the pyrithione core structure provides potency in a relevant performance tier with established clinical antifungals, justifying its selection for applications where an azole may be unsuitable due to resistance, solubility, or regulatory reasons.
The solubility of Pyrithione in organic solvents like dichloromethane and various ethers allows for its incorporation into solvent-based coating systems where the particulate nature of Zinc Pyrithione would cause unacceptable turbidity or require constant agitation. This makes Pyrithione the correct choice for formulating clear, homogeneous, and stable antifungal varnishes or specialty paints.
As the fundamental ligand, Pyrithione is the essential starting material for researchers synthesizing and screening novel metal-pyrithione complexes for enhanced or targeted biological activity. Its ability to complex with a wide range of transition metals enables the exploration of new chemical space that is inaccessible when starting with the pre-formed Zinc Pyrithione complex.
In applications where Pyrithione may act as a ligand to stabilize a catalyst or as a reactant in a non-aqueous chemical process, its solubility is paramount. Procuring Pyrithione ensures the compound is fully dissolved in the organic reaction medium, enabling predictable stoichiometry and preventing issues related to mass transfer limitations or catalyst fouling that would arise from using an insoluble salt like ZPT.
Corrosive;Acute Toxic;Irritant;Environmental Hazard